molecular formula C10H16N4O2Si B13944547 Theophylline TMS derivative CAS No. 62374-32-7

Theophylline TMS derivative

Cat. No.: B13944547
CAS No.: 62374-32-7
M. Wt: 252.34 g/mol
InChI Key: KPBTTYFAGBODJB-UHFFFAOYSA-N
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Description

. This compound is a derivative of theophylline, a well-known methylxanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the trimethylsilyl (TMS) group enhances the compound’s stability and solubility, making it useful in various analytical and synthetic applications.

Preparation Methods

The synthesis of Theophylline TMS derivative typically involves the reaction of theophylline with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the TMS group. The general reaction scheme is as follows:

Theophylline+TMS-ClTheophylline TMS derivative+HCl\text{Theophylline} + \text{TMS-Cl} \rightarrow \text{this compound} + \text{HCl} Theophylline+TMS-Cl→Theophylline TMS derivative+HCl

Chemical Reactions Analysis

Theophylline TMS derivative undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield demethylated products.

    Substitution: The TMS group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Theophylline TMS derivative exerts its effects primarily through the inhibition of phosphodiesterase (PDE), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE, the compound increases the levels of cAMP, leading to smooth muscle relaxation and bronchodilation. Additionally, it blocks adenosine receptors, which contributes to its bronchodilator and central nervous system stimulant effects .

Comparison with Similar Compounds

Theophylline TMS derivative is unique due to the presence of the TMS group, which enhances its stability and solubility. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and therapeutic applications.

Properties

CAS No.

62374-32-7

Molecular Formula

C10H16N4O2Si

Molecular Weight

252.34 g/mol

IUPAC Name

1,3-dimethyl-7-trimethylsilylpurine-2,6-dione

InChI

InChI=1S/C10H16N4O2Si/c1-12-8-7(9(15)13(2)10(12)16)14(6-11-8)17(3,4)5/h6H,1-5H3

InChI Key

KPBTTYFAGBODJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)[Si](C)(C)C

Origin of Product

United States

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